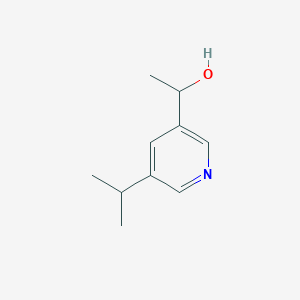

1-(5-Isopropylpyridin-3-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-(5-propan-2-ylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-4-10(8(3)12)6-11-5-9/h4-8,12H,1-3H3 |

InChI Key |

NVXXYODRWFUIES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)C(C)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol

General Synthetic Strategy

The synthesis of this compound typically involves:

- Functionalization of the pyridine ring to introduce the isopropyl group at the 5-position.

- Installation of the ethan-1-ol substituent at the 3-position, often via nucleophilic substitution or addition reactions.

- Reduction or protection/deprotection steps as necessary to achieve the hydroxyethyl functionality.

Specific Synthetic Routes

Alkylation of Pyridine Derivatives

According to classical methods for alkylated pyridines, isopropyl substituents can be introduced via Friedel-Crafts type alkylation or via organometallic coupling reactions on pyridine derivatives. For example, Kutney and Tabata (1962) described the synthesis of alkylated pyridines via controlled alkylation and subsequent hydrogenation steps to reduce olefinic intermediates to isopropyl groups. This method involves:

- Starting from a methylpyridine derivative.

- Introduction of an isopropenyl group via alkylation.

- Catalytic hydrogenation under controlled pressure and temperature to convert the isopropenyl group to an isopropyl group.

This approach ensures selective alkylation at the 5-position of the pyridine ring, which is crucial for the target compound.

Installation of Ethan-1-ol Group via Nucleophilic Substitution

The ethan-1-ol group attached to the pyridine ring can be introduced by nucleophilic substitution reactions involving:

- Halogenated pyridine intermediates (e.g., 3-halopyridines).

- Reaction with ethylene glycol derivatives or hydroxyethyl nucleophiles under basic or catalytic conditions.

Alternatively, direct addition of hydroxyethyl moieties through organometallic intermediates such as Grignard reagents or organolithium compounds to pyridine aldehydes or ketones can be employed, followed by reduction.

Radical Chain Monoalkylation Techniques

Recent advances include radical chain monoalkylation of pyridines, which allows for selective alkylation at specific positions on the pyridine ring. This method uses alkyl iodides and radical initiators such as di-tert-butylhyponitrite to achieve monoalkylation with high regioselectivity. The hydroxyethyl group can be introduced via suitable radical precursors or subsequent functional group transformations.

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic signals for the isopropyl group (doublet and septet pattern) and hydroxyethyl moiety (triplets and multiplets) confirm substitution patterns.

- Mass Spectrometry: Molecular ion peaks consistent with C10H15NO.

- IR Spectroscopy: Presence of O–H stretch (~3300 cm⁻¹), aromatic C–H stretches, and characteristic pyridine ring vibrations.

- Chromatography: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is effective for purification.

Summary of Key Literature Sources

Chemical Reactions Analysis

Types of Reactions

1-(5-Isopropylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions on the pyridine ring.

Major Products Formed

Oxidation: Formation of 1-(5-Isopropylpyridin-3-yl)ethanone.

Reduction: Formation of 1-(5-Isopropylpyridin-3-yl)ethane.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(5-Isopropylpyridin-3-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Physicochemical Properties and Analytical Data

NMR Spectroscopy (¹H)

Molecular Weight and Solubility

| Compound | Molecular Formula | MW (g/mol) | Solubility Trends (Inferred) |

|---|---|---|---|

| 1-(Pyridin-3-yl)ethan-1-ol | C₇H₉NO | 123.15 | Moderate aqueous solubility |

| This compound | C₉H₁₃NO | 151.21 | Reduced aqueous, enhanced organic |

| 1-(Furan-3-yl)ethan-1-ol | C₆H₈O₂ | 112.13 | Higher polarity due to furan oxygen |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.